N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a chloropyridyl group, and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloropyridyl and methoxyphenyl groups is usually accomplished through substitution reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(5-BROMO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(5-FLUORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-(5-CHLORO-2-PYRIDYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the chloropyridyl group, which imparts distinct chemical properties and reactivity compared to its brominated or fluorinated analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H18ClN5O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN5O2/c1-12-19-16(21(28)25-18-8-7-14(22)11-23-18)10-17(24-20(19)27(2)26-12)13-5-4-6-15(9-13)29-3/h4-11H,1-3H3,(H,23,25,28) |
InChI Key |
OIEXSIPRUBRPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Cl)C |
Origin of Product |
United States |
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